Cas no 1421586-82-4 ((2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one)

(2E)-1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one is a synthetic organic compound featuring a butenone scaffold linked to a trifluoromethyl-substituted pyridinyloxy piperidine moiety. The presence of the (2E)-alkene configuration and the electron-withdrawing trifluoromethyl group enhances its reactivity and potential as an intermediate in pharmaceutical or agrochemical synthesis. The piperidine ring contributes to structural rigidity, while the pyridinyloxy group may facilitate binding interactions in biologically active molecules. This compound is particularly valuable in medicinal chemistry for its ability to serve as a versatile building block in the development of kinase inhibitors or other targeted therapeutics. Its well-defined structure allows for precise modifications to optimize physicochemical properties.
(2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one structure
1421586-82-4 structure
商品名:(2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one
CAS番号:1421586-82-4
MF:C15H17F3N2O2
メガワット:314.302894353867
CID:5403544

(2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]-1-piperidinyl]-2-buten-1-one
    • (2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one
    • インチ: 1S/C15H17F3N2O2/c1-2-3-14(21)20-8-6-12(7-9-20)22-13-5-4-11(10-19-13)15(16,17)18/h2-5,10,12H,6-9H2,1H3
    • InChIKey: CRIXQFWYJUOQMY-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCC(OC2=NC=C(C(F)(F)F)C=C2)CC1)(=O)C=CC

じっけんとくせい

  • 密度みつど: 1.249±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 429.8±45.0 °C(Predicted)
  • 酸性度係数(pKa): 1.35±0.22(Predicted)

(2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6359-0477-4mg
(2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one
1421586-82-4
4mg
$99.0 2023-09-09
Life Chemicals
F6359-0477-2μmol
(2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one
1421586-82-4
2μmol
$85.5 2023-09-09
Life Chemicals
F6359-0477-20μmol
(2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one
1421586-82-4
20μmol
$118.5 2023-09-09
Life Chemicals
F6359-0477-3mg
(2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one
1421586-82-4
3mg
$94.5 2023-09-09
Life Chemicals
F6359-0477-10mg
(2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one
1421586-82-4
10mg
$118.5 2023-09-09
Life Chemicals
F6359-0477-15mg
(2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one
1421586-82-4
15mg
$133.5 2023-09-09
Life Chemicals
F6359-0477-5μmol
(2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one
1421586-82-4
5μmol
$94.5 2023-09-09
Life Chemicals
F6359-0477-5mg
(2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one
1421586-82-4
5mg
$103.5 2023-09-09
Life Chemicals
F6359-0477-20mg
(2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one
1421586-82-4
20mg
$148.5 2023-09-09
Life Chemicals
F6359-0477-25mg
(2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one
1421586-82-4
25mg
$163.5 2023-09-09

(2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one 関連文献

(2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-oneに関する追加情報

Compound CAS No. 1421586-82-4: (2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one

The compound with CAS No. 1421586-82-4, named (2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a piperidine ring substituted with a trifluoromethyl pyridine moiety and a conjugated enone system. These structural elements contribute to its potential as a lead compound in drug discovery.

Recent studies have highlighted the bioisosteric potential of this compound, particularly in the context of targeting G-protein coupled receptors (GPCRs). The trifluoromethyl group on the pyridine ring enhances the molecule's lipophilicity, which is crucial for its ability to cross cellular membranes and interact with intracellular targets. Furthermore, the enone system introduces electronic properties that can modulate the molecule's reactivity and binding affinity to specific protein domains.

One of the most promising applications of this compound lies in its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that it exhibits significant inhibitory activity against pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), without inducing cytotoxicity in human peripheral blood mononuclear cells (PBMCs). This suggests that it could be a viable candidate for treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, this compound has also shown antitumor activity in vitro and in vivo models. Research indicates that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells, by modulating mitochondrial membrane potential and activating caspase pathways. These findings underscore its potential as a novel chemotherapeutic agent with reduced systemic toxicity compared to conventional cytotoxic drugs.

The synthesis of (2E)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)but-2-en-1-one involves a multi-step process that combines principles from both organic synthesis and medicinal chemistry. Key steps include the construction of the piperidine ring via SNAr (nucleophilic aromatic substitution) reactions and the introduction of the trifluoromethyl group through electrophilic substitution on the pyridine ring. The final step involves cyclization to form the enone system, which is critical for the molecule's bioactivity.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) and HRMS (high-resolution mass spectrometry). These analyses confirm its molecular formula as C19H19F3N3O3, with a molecular weight of 437.36 g/mol. Its physical properties, including solubility in organic solvents and stability under physiological conditions, have also been extensively evaluated to ensure its suitability for pharmacological testing.

Looking ahead, ongoing research is focused on optimizing this compound's pharmacokinetic profile to enhance its bioavailability and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are exploring various strategies, including prodrug design and controlled-release formulations, to maximize its therapeutic potential.

In conclusion, CAS No. 1421586-82-4 represents a cutting-edge advancement in medicinal chemistry with broad implications for drug development. Its unique structure, combined with compelling preclinical data, positions it as a promising candidate for addressing unmet medical needs in inflammation and oncology.

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